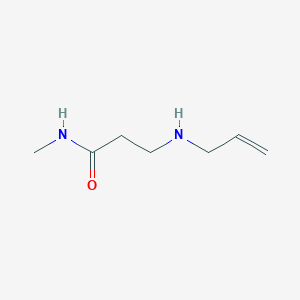

3-(Allylamino)-N-methylpropanamide

Descripción

Contextualization of 3-(Allylamino)-N-methylpropanamide within Amide Chemistry

This compound is a member of the vast class of organic compounds known as amides, which are characterized by a carbonyl group bonded to a nitrogen atom. Specifically, it is a propanamide, indicating a three-carbon chain originating from propanoic acid. The "N-methyl" designation reveals that a methyl group is substituted on the amide nitrogen, making it a secondary amide. Furthermore, the "3-(Allylamino)" component signifies the presence of an allyl group (H₂C=CH−CH₂) attached to an amino group at the third carbon of the propanamide backbone. This combination of a secondary amide, a secondary amine, and a reactive allyl group within a single, relatively small molecule makes it an interesting subject for chemical synthesis and application studies.

The presence of both a hydrogen bond donor (the secondary amine) and hydrogen bond acceptors (the amide and amine nitrogens and the amide oxygen) suggests that this compound will exhibit specific solubility and intermolecular interaction characteristics.

Overview of the Research Landscape for N-Substituted Propanamides

N-substituted propanamides are a significant class of molecules in organic and medicinal chemistry. Researchers have synthesized and investigated a wide array of these compounds for various potential applications. Studies have shown that modifying the substituents on the nitrogen atom and the propane (B168953) backbone can lead to a diverse range of biological activities.

For instance, various N-substituted propanamide derivatives have been synthesized and evaluated for their potential as therapeutic agents. Research has explored their use as enzyme inhibitors, with some indole-3-propanamide derivatives showing potent inhibition of superoxide (B77818) dismutase and lipid peroxidation, indicating antioxidant properties. nih.govresearchgate.net Other studies have focused on N-substituted propanamides as potential anti-tumor agents, with some demonstrating significant inhibition of cell viability in cancer cell lines. nih.gov The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has also been a subject of interest, highlighting the versatility of the propanamide scaffold in creating complex heterocyclic structures. researchgate.net These examples underscore the broad interest in N-substituted propanamides as a platform for discovering new bioactive molecules. researchgate.netmdpi.com

Rationale for Investigating this compound

The specific structural features of this compound provide a clear rationale for its scientific investigation.

The Allyl Group: The allyl group is a particularly valuable functional group in synthetic chemistry. Its double bond can participate in a variety of chemical reactions, including additions, oxidations, and polymerizations. taylorandfrancis.comwikipedia.org In medicinal chemistry, the allyl motif is found in many natural and synthetic bioactive compounds and can be a key element for interaction with biological targets, sometimes through covalent modification of protein residues like cysteine. acs.orgnih.gov The reactivity of the allyl group in this compound makes it a versatile synthon for creating more complex molecules. taylorandfrancis.com

The N-Methylamide Group: The N-methylamide moiety is a common feature in many pharmaceutical compounds. researchgate.net N-methylation of amides can have a profound impact on a molecule's properties. It can increase metabolic stability by preventing enzymatic degradation, modulate solubility, and influence the conformational preferences of the molecule, which can in turn affect its biological activity. nih.govnih.gov Investigation into N-methylamide derivatives of known antagonists has shown that this modification can sometimes lead to higher activity. nih.govrsc.org

The Spacer and Amine: The propanamide structure acts as a flexible spacer between the reactive allyl group and the N-methylamide. The secondary amine within this spacer is also a key functional group, capable of forming hydrogen bonds and acting as a basic center.

The combination of these three components in a single molecule makes this compound a promising candidate for fragment-based drug design and as a building block in materials science.

Significance of Systematic Inquiry into this compound

A systematic investigation of this compound is significant for several reasons. A thorough characterization of its chemical and physical properties would provide foundational data for its potential use in synthesis. Understanding its reactivity, particularly at the allyl and amino groups, would allow chemists to strategically incorporate it into larger, more complex molecular architectures.

Furthermore, exploring the biological activity profile of this compound and its derivatives could lead to the discovery of new therapeutic leads. Given the known bioactivities of related N-substituted propanamides, it is plausible that this compound could exhibit interesting pharmacological effects. A systematic inquiry would provide the necessary data to evaluate this potential and guide future research in medicinal chemistry.

Strategic Design of Synthetic Pathways for this compound

The efficient synthesis of this compound hinges on a well-devised synthetic plan. This involves a logical deconstruction of the target molecule to identify readily available starting materials and the development of robust reaction sequences to assemble the final product.

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound identifies the primary amide bond as the key disconnection point. This bond can be conceptually cleaved to yield two precursor molecules: 3-(allylamino)propanoic acid and methylamine. This approach simplifies the synthetic challenge into two main stages: the synthesis of the substituted amino acid precursor and the subsequent amide bond formation.

The 3-(allylamino)propanoic acid precursor can be further disconnected via a C-N bond, suggesting a conjugate addition of allylamine (B125299) to an acrylic acid derivative as a plausible synthetic route. This leads to simple and commercially available starting materials: allylamine and acrylic acid or its esters.

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, a primary synthetic route involves the initial synthesis of 3-(allylamino)propanoic acid. This can be achieved through a Michael addition of allylamine to acrylic acid. The subsequent and final step is the coupling of the resulting amino acid with methylamine to form the desired amide.

An alternative and potentially more controlled route involves the use of an acrylate ester, such as ethyl acrylate, in the initial conjugate addition with allylamine. This would yield the corresponding ester, ethyl 3-(allylamino)propanoate. This intermediate can then be reacted with methylamine to form the final product, this compound. This latter approach can sometimes offer advantages in terms of purification and handling of intermediates.

Optimization of Reaction Conditions for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider for the initial conjugate addition step include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. For the subsequent amide bond formation, particularly when using a coupling agent, the choice of the agent, the base, and the solvent are critical variables.

For instance, the conjugate addition of allylamine to an acrylate can be performed under neat conditions or in a variety of solvents, with reaction progress monitored over time at different temperatures to find the optimal balance between reaction rate and side product formation. The amide coupling step's efficiency is highly dependent on the specific coupling agent used, with common examples including carbodiimides like DCC or EDC, often in the presence of an additive such as HOBt to suppress side reactions and improve yields.

Table 1: Hypothetical Parameters for Optimization of the Amide Formation Step

| Parameter | Variation 1 | Variation 2 | Variation 3 | Rationale |

| Coupling Agent | EDC/HOBt | HATU | T3P | To assess the efficiency and suppression of racemization. |

| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | Acetonitrile (B52724) (MeCN) | To evaluate the effect of solvent polarity on reaction rate and solubility. |

| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | N-Methylmorpholine (NMM) | To screen for the optimal base for proton scavenging without side reactions. |

| Temperature | 0 °C to room temp. | Room temperature | 40 °C | To determine the ideal temperature for efficient coupling without decomposition. |

Functional Group Interconversions in this compound Synthesis

The synthesis of this compound fundamentally relies on two key functional group interconversions: the formation of the amide bond and the introduction of the allylamine moiety.

Amide Bond Formation Strategies for this compound

The formation of the N-methylpropanamide functional group is a critical step. Several strategies can be employed:

Direct Amidation using Coupling Agents: The most common approach involves the reaction of 3-(allylamino)propanoic acid with methylamine in the presence of a coupling agent. chemistrysteps.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. chemistrysteps.comhepatochem.com The choice of coupling agent can influence the reaction's efficiency and the purity of the final product.

Via an Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride readily reacts with methylamine to form the amide. This method is often high-yielding but may not be suitable for substrates with sensitive functional groups.

From an Ester Intermediate: As mentioned previously, the synthesis can proceed through an ester intermediate, such as ethyl 3-(allylamino)propanoate. This ester can then undergo aminolysis with methylamine to yield the desired amide. This reaction is typically driven by using an excess of methylamine and may require elevated temperatures.

Table 2: Comparison of Amide Bond Formation Strategies

| Strategy | Activating Agent | Key Intermediate | Advantages | Disadvantages |

| Direct Coupling | EDC, DCC, HATU, etc. | O-acylisourea or activated ester | Mild conditions, wide functional group tolerance. | Cost of reagents, potential for side products. |

| Acyl Chloride | Thionyl chloride, Oxalyl chloride | Acyl chloride | High reactivity, often high yield. | Harsh conditions, may not be compatible with sensitive molecules. |

| Ester Aminolysis | None (heat may be required) | Ester | Avoids costly coupling agents. | May require forcing conditions (heat, excess amine). |

Allylamine Moiety Introduction in this compound

The introduction of the allylamine group is best achieved through a conjugate addition reaction. This involves the nucleophilic attack of allylamine on an α,β-unsaturated carbonyl compound.

Michael Addition to Acrylic Acid or Esters: The most direct method is the 1,4-addition of allylamine to acrylic acid or an alkyl acrylate (e.g., ethyl acrylate). This reaction is typically efficient and forms the desired C-N bond, creating the 3-aminopropanoate backbone of the molecule. The choice between acrylic acid and its ester can influence the subsequent steps of the synthesis. For instance, a patent for a similar structure, ethyl 3-(pyridin-2-ylamino) propanoate, describes the reaction of 2-aminopyridine with ethyl acrylate.

This key step establishes the core structure of the precursor required for the final amidation. The reaction conditions can often be mild, and the purification of the resulting 3-(allylamino)propanoic acid or its ester is generally straightforward.

An exploration of the synthetic pathways toward this compound and its derivatives reveals a landscape rich with methodologies applicable to β-amino amides. While dedicated research on this specific compound is not extensively detailed in publicly available literature, its structure lends itself to well-established synthetic strategies, particularly the aza-Michael addition. This article delves into the derivatization, mechanistic underpinnings, and stereoselective approaches relevant to the synthesis of this compound and its analogs, drawing from the broader context of β-amino amide synthesis.

Structure

3D Structure

Propiedades

IUPAC Name |

N-methyl-3-(prop-2-enylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-3-5-9-6-4-7(10)8-2/h3,9H,1,4-6H2,2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAURCZHPUOUUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCNCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 3 Allylamino N Methylpropanamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-(Allylamino)-N-methylpropanamide

Detailed experimental ¹H NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration for this compound are not available.

Specific experimental ¹³C NMR chemical shift data for each carbon atom in this compound are not documented in the searched resources.

There is no available information regarding the application of two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) for the structural elucidation of this compound.

Vibrational Spectroscopy of this compound

Specific experimental Infrared (IR) absorption frequencies (cm⁻¹) and their corresponding functional group assignments for this compound are not available.

There is no documented Raman spectroscopy data detailing the molecular vibrational modes of this compound.

Mass Spectrometry (MS) for Confirmation of this compound

No experimental mass spectrometry data for this compound was found. Consequently, information regarding its high-resolution mass and fragmentation patterns is unavailable.

High-Resolution Mass Spectrometry (HRMS)

There are no published studies detailing the high-resolution mass spectrometry analysis of this compound. This type of analysis would be crucial for confirming the elemental composition and exact mass of the molecule.

Fragmentation Pathways of this compound

Without mass spectrometry data, the fragmentation pathways of this compound under techniques such as collision-induced dissociation (CID) cannot be determined.

Computational and Theoretical Studies of 3 Allylamino N Methylpropanamide

Molecular Mechanics and Dynamics Simulations for 3-(Allylamino)-N-methylpropanamide

Solvent Effects on this compound Conformations

Until research on this compound is conducted and published, a detailed computational and theoretical analysis remains outside the scope of current scientific knowledge.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Derivation of Molecular Descriptors

No studies were identified that calculated or derived molecular descriptors for this compound in the context of QSAR modeling.

Predictive Models for Biological Activity based on this compound Structure

No predictive models for the biological activity of this compound based on its structure have been published.

Docking Studies and Ligand-Target Interactions (Theoretical)

There are no available theoretical docking studies investigating the binding of this compound to any specific biological targets.

Exploration of Biological Activities and Interactions of 3 Allylamino N Methylpropanamide in Vitro Investigations

In Vitro Bioactivity Screening Methodologies for 3-(Allylamino)-N-methylpropanamide

The exploration of a novel compound's biological effects typically begins with a battery of in vitro tests designed to identify potential interactions with biological macromolecules. These screening methodologies are fundamental in early-stage drug discovery and chemical biology to provide initial insights into a compound's bioactivity.

Enzyme Inhibition Assays (In Vitro)

Enzyme inhibition assays are a cornerstone of bioactivity screening, used to determine if a compound can modulate the activity of a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. A reduction in the reaction rate suggests inhibitory activity. Various formats for these assays exist, including those that measure changes in absorbance, fluorescence, or luminescence.

Table 1: Representative Data for a Hypothetical Enzyme Inhibition Assay

| Concentration of this compound (µM) | Percent Inhibition of Enzyme X |

| 0.1 | Data not available |

| 1 | Data not available |

| 10 | Data not available |

| 100 | Data not available |

This table illustrates the type of data that would be generated from such an assay; however, no specific data for this compound has been published.

Receptor Binding Assays (In Vitro)

Receptor binding assays are employed to assess the ability of a compound to bind to a specific biological receptor. These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest. The test compound is then introduced to see if it can displace the labeled ligand, indicating that it binds to the same site. The extent of displacement is used to determine the binding affinity of the test compound.

Table 2: Representative Data for a Hypothetical Receptor Binding Assay

| Concentration of this compound (µM) | Percent Displacement of Labeled Ligand from Receptor Y |

| 0.01 | Data not available |

| 0.1 | Data not available |

| 1 | Data not available |

| 10 | Data not available |

This table is a template for the expected output of a receptor binding study; no such study has been found for this compound.

Cell-Based Functional Assays (In Vitro)

Cell-based functional assays provide a more complex biological context to assess a compound's activity. These assays can measure a wide range of cellular responses, such as changes in cell viability, proliferation, gene expression, or the activation of specific signaling pathways. These assays are crucial for understanding how a compound might affect cellular processes in a more physiologically relevant setting than isolated enzyme or receptor assays.

Mechanism of Action Studies of this compound at a Molecular Level (In Vitro)

Should initial screening identify bioactivity, subsequent in vitro studies would aim to elucidate the compound's mechanism of action at a molecular level. This involves identifying the specific biological target and understanding the downstream consequences of the compound's interaction with that target.

Target Identification and Validation (In Vitro)

Once a compound shows activity in a functional assay, identifying its direct molecular target is a critical next step. Techniques such as affinity chromatography, where the compound is immobilized and used to 'pull down' its binding partners from cell lysates, can be employed. The identified proteins are then typically analyzed using mass spectrometry. Validation studies would follow to confirm that the interaction with the identified target is responsible for the observed biological effect.

Elucidation of Signaling Pathways (In Vitro)

After a target is validated, researchers would investigate the downstream signaling pathways affected by the compound's activity. This often involves treating cells with the compound and then using techniques like Western blotting or reporter gene assays to measure changes in the levels or activity of key proteins within a suspected pathway. This helps to build a comprehensive picture of the compound's molecular mechanism of action.

Lack of Publicly Available Data for this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific research data available for the chemical compound "this compound" concerning its in vitro biological activities, structure-activity relationships, or metabolite profiling. The initial searches yielded no dedicated studies on this particular molecule.

The provided article outline requires a detailed exploration of these scientific aspects. However, without any primary or secondary research sources detailing in vitro investigations, structure-activity relationship studies, or metabolite profiling of this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the request.

Further searches for closely related analogs also failed to provide sufficient data that could be responsibly extrapolated to this compound without extensive speculation. Introducing information from compounds that are not direct derivatives or part of a studied series including the target compound would violate the instruction to focus solely on the specified chemical.

Therefore, the generation of the requested article cannot be completed at this time due to the absence of foundational scientific research on "this compound."

Analytical Method Development and Validation for 3 Allylamino N Methylpropanamide

Chromatographic Methodologies for Quantification and Purity Assessment of 3-(Allylamino)-N-methylpropanamide

Chromatographic techniques are central to the separation, identification, and quantification of this compound from potential impurities and complex matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The presence of a secondary amine and an amide group makes it a polar compound, guiding the choice of chromatographic mode.

A reversed-phase HPLC (RP-HPLC) method would be a primary approach. The method development would involve optimizing several parameters to achieve adequate retention and separation from impurities.

Stationary Phase: A C18 column is a common starting point. However, for enhanced retention of polar compounds, columns with polar-embedded groups or those designed for aqueous mobile phases may be more suitable.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typical. The pH of the aqueous phase is a critical parameter; for an amine-containing compound, a slightly acidic pH (e.g., pH 3-4 using a formate (B1220265) or acetate (B1210297) buffer) would ensure the analyte is in its protonated form, which can improve peak shape and retention on some columns. waters.com Conversely, at a higher pH, the amine is neutral, which might be advantageous on specific stationary phases.

Detection: Given the lack of a strong chromophore in the molecule, UV detection at low wavelengths (around 200-215 nm) could be explored, as the amide bond exhibits absorbance in this region. ucalgary.caresearchgate.net However, for higher sensitivity and selectivity, a derivatization step with a UV-active agent or the use of a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be considered.

An illustrative example of starting HPLC conditions for a similar polar compound is presented in the table below.

Interactive Data Table: Illustrative HPLC Method Parameters for a Polar Amine/Amide Compound

| Parameter | Suggested Starting Condition | Rationale |

|---|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm | General purpose, good starting point for reversed-phase. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to protonate the amine, improving peak shape. waters.com |

| Mobile Phase B | Acetonitrile | Common organic modifier. |

| Gradient | 5% to 95% B over 20 minutes | To elute a range of polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection | UV at 210 nm or CAD/ELSD | Low UV for amide bond or universal detection for better sensitivity. ucalgary.caresearchgate.net |

Hydrophilic Interaction Liquid Chromatography (HILIC) is another viable option, particularly for highly polar compounds that are poorly retained in reversed-phase. In HILIC, a polar stationary phase (e.g., amide, silica) is used with a mobile phase rich in organic solvent. nih.govwaters.com

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. The volatility of this compound would need to be assessed. Given its molecular weight, GC analysis is plausible, especially for purity and residual solvent analysis.

The presence of the amine group can lead to peak tailing on standard non-polar GC columns due to interactions with active silanol (B1196071) groups. Therefore, a base-deactivated column or a column specifically designed for amine analysis is recommended. nih.gov

Stationary Phase: A mid-polar to polar stationary phase, such as one containing 5% diphenyl and 95% dimethylpolysiloxane with base deactivation, or a polyethylene (B3416737) glycol (wax-type) column would be appropriate. nih.gov

Injection: A split/splitless injector would be used. The injector temperature should be high enough to ensure complete volatilization without causing thermal degradation.

Temperature Program: A temperature gradient starting from a low temperature (e.g., 50-70 °C) and ramping up to a higher temperature (e.g., 250-280 °C) would be necessary to separate volatile impurities from the main analyte peak.

Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and would provide good sensitivity for quantification. nih.gov For identification purposes, a Mass Spectrometer (MS) detector is invaluable. restek.com

Interactive Data Table: Illustrative GC Method Parameters for an Allylamino Compound

| Parameter | Suggested Starting Condition | Rationale |

|---|---|---|

| Column | DB-5ms with base deactivation, 30 m x 0.25 mm, 0.25 µm | Inert column to minimize peak tailing of the amine. nih.gov |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Inlet Temperature | 250 °C | To ensure efficient vaporization. |

| Temperature Program | 70 °C (hold 2 min) to 280 °C at 10 °C/min | To separate volatiles and elute the main compound. |

| Detector | FID at 280 °C | Universal detector with good sensitivity for organic compounds. nih.gov |

Spectrometric Techniques for Quantitative Analysis of this compound

Spectrometric methods are powerful tools for both the quantification and structural elucidation of chemical compounds.

UV-Vis Spectrophotometry

Direct quantitative analysis of this compound by UV-Vis spectrophotometry is likely to be challenging. The molecule lacks a strong chromophore that absorbs in the near-UV or visible region. The amide functional group has a known n→π* transition, but this typically occurs at a low wavelength (around 210-220 nm) and has a low molar absorptivity. ucalgary.ca

Analysis at these low wavelengths is prone to interference from many common solvents and impurities. Therefore, while a UV-Vis spectrophotometer can be used as a detector for HPLC, its use as a standalone quantitative tool for this compound would likely require a derivatization reaction. Reacting the secondary amine with a chromophoric derivatizing agent could yield a product with strong absorbance at a more convenient wavelength, thereby increasing both the sensitivity and selectivity of the assay.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of this compound. It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Ionization: Given the presence of a basic nitrogen atom in the secondary amine group, electrospray ionization (ESI) in positive ion mode would be the most effective ionization technique. The molecule would readily accept a proton to form a protonated molecule [M+H]+.

LC Conditions: The HPLC conditions would be similar to those described in section 6.1.1. The use of volatile mobile phase modifiers like formic acid or ammonium (B1175870) formate is crucial for compatibility with the MS detector. waters.com

Mass Analysis: A single quadrupole mass spectrometer can be used in selected ion monitoring (SIM) mode to monitor the [M+H]+ ion for highly selective quantification. For even greater specificity and for structural confirmation, a tandem mass spectrometer (MS/MS), such as a triple quadrupole or an ion trap, can be used. nih.gov In MS/MS, the [M+H]+ ion is selected and fragmented, and the resulting product ions are monitored. This technique, known as multiple reaction monitoring (MRM), is extremely sensitive and selective, making it ideal for trace-level analysis in complex matrices.

Interactive Data Table: Illustrative LC-MS Method Parameters

| Parameter | Suggested Setting | Rationale |

|---|---|---|

| LC Column | C18 or HILIC Amide | As per HPLC method development. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Volatile buffer compatible with MS. waters.com |

| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar, ionizable compounds. |

| Polarity | Positive | The secondary amine will readily protonate. |

| Scan Mode | Selected Ion Monitoring (SIM) of [M+H]+ or MRM | For high selectivity and sensitivity. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. impactfactor.org It is a preferred method for the analysis of volatile and semi-volatile compounds. For a compound like this compound, which contains both amine and amide functionalities, GC-MS offers high selectivity and sensitivity. researchgate.netlabrulez.com

Due to the polar nature of the amine and amide groups, derivatization is often a necessary step to improve the chromatographic properties of this compound. researchgate.netnih.gov Silylation or acylation are common derivatization techniques that increase the volatility and thermal stability of the analyte, leading to better peak shape and resolution. researchgate.netnih.gov For the purpose of this method, trimethylsilylation is employed.

The GC-MS method is developed by optimizing various parameters to achieve a sensitive, selective, and robust analysis. Key parameters that are optimized include the GC column, temperature program, carrier gas flow rate, and MS conditions. youtube.com

A typical set of optimized GC-MS conditions for the analysis of the silylated derivative of this compound is presented below:

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 10:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial temp 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | Agilent 5977B or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | To be determined from the mass spectrum of the derivatized analyte |

Validation Parameters of Analytical Procedures for this compound

The developed GC-MS method for the quantification of this compound is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation process encompasses the evaluation of specificity, linearity, range, accuracy, precision, limit of detection, limit of quantitation, and robustness. impactfactor.orgresearchgate.net

Specificity and Selectivity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov The selectivity of the GC-MS method is demonstrated by the absence of interfering peaks at the retention time of the derivatized this compound in a blank sample (matrix without the analyte).

Furthermore, the mass spectrometric detection in Selected Ion Monitoring (SIM) mode provides a high degree of specificity. By monitoring specific ions that are characteristic of the derivatized analyte, the probability of interference from other compounds is significantly reduced. nih.govvt.edu

| Sample | Retention Time (min) | Peak Area at Target Ion | Peak Area at interfering ions |

| Blank | Not Applicable | Not Detected | Not Detected |

| Standard | 10.5 | Present | Not Applicable |

| Spiked Sample | 10.5 | Present | Not Detected |

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To determine the linearity, a series of standard solutions of this compound are prepared at different concentrations and analyzed. The peak area response is then plotted against the concentration, and a linear regression analysis is performed. A linear relationship is typically confirmed by a correlation coefficient (R²) of greater than 0.99. srce.hrgoogle.com

| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |

| 0.5 | 1502, 1510, 1498 | 1503.3 |

| 1.0 | 3015, 3025, 3005 | 3015.0 |

| 5.0 | 15100, 15150, 15050 | 15100.0 |

| 10.0 | 30200, 30300, 30100 | 30200.0 |

| 25.0 | 75500, 75600, 75400 | 75500.0 |

| 50.0 | 151000, 151200, 150800 | 151000.0 |

| Linear Regression | y = 3015x + 50 | R² = 0.9998 |

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. chromatographyonline.com It is typically assessed by performing recovery studies on spiked samples at different concentration levels. chromatographyonline.com The percentage recovery is calculated, and acceptable limits are generally within 80-120%. srce.hr

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. chromatographyonline.com It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). srce.hr

| Concentration Level | Spiked Amount (µg/mL) | Measured Amount (µg/mL, n=6) | Recovery (%) | RSD (%) |

| Low (LOQ) | 1.0 | 0.98, 1.02, 0.95, 1.05, 0.99, 1.01 | 100.0 | 3.5 |

| Medium | 10.0 | 9.9, 10.1, 9.8, 10.2, 10.0, 9.9 | 99.8 | 1.5 |

| High | 40.0 | 39.5, 40.5, 39.8, 40.2, 39.9, 40.1 | 100.0 | 0.9 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. sepscience.com The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sepscience.com

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), where the LOD is typically established at an S/N ratio of 3:1 and the LOQ at an S/N ratio of 10:1. researchgate.netchromforum.org Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.com

| Parameter | Method | Result (µg/mL) |

| LOD | Signal-to-Noise Ratio (3:1) | 0.15 |

| LOQ | Signal-to-Noise Ratio (10:1) | 0.50 |

Robustness and System Suitability

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. omicsonline.orgchromatographyonline.com Typical variations include changes in GC oven temperature, flow rate, and inlet temperature. The system suitability test is an integral part of the analytical method and is used to verify that the chromatographic system is adequate for the intended analysis. chromacademy.comdergipark.org.tr

| Parameter Varied | Variation | Effect on Results (% Change) | System Suitability Criteria |

| Inlet Temperature | ± 5 °C | < 2.0% | Tailing Factor < 2.0 |

| Flow Rate | ± 0.1 mL/min | < 2.5% | Resolution > 2.0 |

| Oven Temperature Ramp | ± 1 °C/min | < 3.0% | RSD of standard injections < 5% |

Conclusion and Future Research Directions for 3 Allylamino N Methylpropanamide

Summary of Current Research Gaps for 3-(Allylamino)-N-methylpropanamide

A thorough review of the scientific literature reveals a significant void in our understanding of this compound. While its basic chemical identity is established, its broader scientific profile is a blank slate. The primary research gaps are substantial and span the entire spectrum of chemical and biological investigation.

Currently, there is a lack of publicly available data on its detailed physicochemical properties beyond its molecular formula and weight. scbt.com Crucially, comprehensive spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry) that would confirm its structure and purity are not readily accessible in peer-reviewed literature. Furthermore, information regarding its synthesis is not detailed in scientific publications, leaving its accessibility for research purposes limited. From a biological standpoint, the compound is a complete unknown; no studies have been published detailing any in vitro or in vivo activity, nor have its potential interactions with biological systems been investigated. This absence of foundational data is the most significant barrier to understanding its potential applications.

Proposed Avenues for Future Synthetic Research

To address the foundational gap in the availability of this compound for research, the development of robust and scalable synthetic routes is paramount. Future synthetic research should focus on efficient and well-documented methods for its preparation. Based on its structure, several plausible synthetic strategies can be proposed, leveraging established organic chemistry reactions.

One promising approach involves the amidation of 3-(allylamino)propanoic acid with methylamine. This could be achieved using a variety of coupling agents to facilitate the formation of the amide bond. Another viable route could be the nucleophilic substitution of a suitable 3-halopropanamide with allylamine (B125299). The exploration of these and other potential synthetic pathways will be crucial for enabling further research into this compound.

| Proposed Synthetic Route | Key Starting Materials | Reaction Type | Potential Advantages |

| Amidation | 3-(Allylamino)propanoic acid, Methylamine | Amide coupling | Potentially high yielding and straightforward. |

| Nucleophilic Substitution | 3-Chloropropanoyl chloride, Allylamine, Methylamine | Acylation followed by amination | Utilizes readily available starting materials. |

| Reductive Amination | 3-Oxo-N-methylpropanamide, Allylamine | Reductive amination | Could be a one-pot reaction under the right conditions. |

Directions for Further Biological Activity Investigation (In Vitro)

With a reliable synthetic route in place, the next logical step is to conduct a broad screening of the in vitro biological activities of this compound. The structural motifs of the molecule, namely the allylamino and N-methylpropanamide groups, can guide the selection of initial assays. Many compounds containing an allyl group exhibit interesting biological activities, including antimicrobial and cytotoxic effects. mdpi.com Similarly, the amide linkage is a cornerstone of many biologically active molecules.

Initial in vitro screening should encompass a diverse range of assays to identify any potential "hits" that can be further investigated. This initial broad-based screening is essential to uncover any unforeseen biological effects and to guide more focused future studies.

| Type of In Vitro Assay | Potential Target/s | Rationale for Investigation |

| Antimicrobial Assays | Bacteria (Gram-positive and Gram-negative strains), Fungi (e.g., Candida albicans) | The allylamino group is present in some antifungal agents. |

| Cytotoxicity Assays | Various cancer cell lines (e.g., HeLa, MCF-7) | To determine any potential antiproliferative effects. |

| Enzyme Inhibition Assays | Kinases, Proteases | The amide and amine functionalities could interact with enzyme active sites. |

| Receptor Binding Assays | G-protein coupled receptors (GPCRs) | To screen for any potential agonist or antagonist activity at common receptor families. |

Potential Applications of this compound in Chemical Biology Research

Beyond its potential as a standalone bioactive molecule, this compound could serve as a valuable tool in chemical biology research. Its structure is relatively simple, making it an attractive scaffold for the synthesis of more complex molecules. The terminal allyl group is particularly useful as it can be readily modified using a variety of chemical reactions, such as thiol-ene "click" chemistry, to attach fluorescent probes, affinity tags, or other functional groups.

If initial biological screenings reveal a specific activity, the compound could be developed into a chemical probe to study the biological pathway it modulates. For instance, if it shows selective cytotoxicity against a particular cancer cell line, fluorescently labeled derivatives could be synthesized to visualize its subcellular localization and identify its molecular target(s). Furthermore, a library of analogs could be synthesized by modifying the allyl and methyl groups to explore the structure-activity relationship (SAR) and optimize its biological activity. The versatility of its functional groups makes this compound a promising starting point for the development of new chemical tools to dissect complex biological processes.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-(Allylamino)-N-methylpropanamide, and how can they be addressed methodologically?

- Synthesis Strategy : The compound’s allylamino and methylpropanamide groups require regioselective coupling. A multi-step approach involving allylamine functionalization followed by amidation (e.g., via carbodiimide-mediated coupling) is commonly used .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) is critical to isolate the product from unreacted intermediates .

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and monitor reaction progress using TLC (silica gel, ninhydrin staining for amine detection) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Key Spectral Features :

- ¹H NMR : Allylic protons (δ 5.1–5.9 ppm, multiplet), methyl group on the amide (δ 2.8–3.1 ppm, singlet), and NH signals (δ 6.5–7.2 ppm, broad) .

- ¹³C NMR : Carbonyl (δ 170–175 ppm), allylic carbons (δ 115–135 ppm), and methyl carbons (δ 25–35 ppm) .

- Contradiction Management : Overlapping signals (e.g., allylic vs. aromatic protons) can be resolved using 2D techniques (COSY, HSQC) .

Advanced Research Questions

Q. What analytical methods are optimal for quantifying this compound in complex biological matrices?

- LC-HRMS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor ions at m/z [M+H]⁺ (calculated for C₇H₁₄N₂O: 142.12) .

- Metabolite Identification : Perform MSE fragmentation (collision energy ramping) to distinguish parent ions from metabolites. Compare with spectral libraries (e.g., HMDB, METLIN) .

- Validation : Spike-and-recovery experiments in plasma/urine matrices to assess extraction efficiency (>85% recovery) .

Q. How can computational modeling guide the design of this compound derivatives for target-specific bioactivity?

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., trypanosomal proteases). Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Asp/Glu) .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with anti-trypanosomal IC₅₀ values. Allyl group electron-withdrawing effects enhance activity .

- ADMET Prediction : SwissADME predicts BBB permeability (TPSA < 90 Ų) and CYP450 inhibition risks .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound analogs?

- Dose-Response Validation : Replicate assays (e.g., anti-trypanosomal IC₅₀) across multiple labs using standardized protocols (e.g., Alamar Blue assay for T. brucei) .

- Off-Target Screening : Perform kinase profiling (Eurofins KinaseProfiler) to rule out non-specific inhibition .

- Mechanistic Studies : Use CRISPR-edited cell lines to confirm target engagement (e.g., gene knockout followed by activity loss) .

Methodological Resources

- Synthetic Protocols : Adapt carbodiimide-mediated amidation (EDC/HOBt) from thiocarbamide synthesis .

- NMR Assignments : Reference spectral databases (SDBS, PubChem) for analogous methylpropanamide derivatives .

- Biological Assays : Follow anti-trypanosomal screening workflows from Micromonospora metabolite studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.